2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline
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Overview
Description
2-(Ethyldimethoxysilyl)decahydroisoquinoline is a compound that belongs to the class of decahydroisoquinolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyldimethoxysilyl group attached to the decahydroisoquinoline ring system. Decahydroisoquinolines are known for their diverse biological activities and are found in various natural alkaloids and pharmaceutical drugs .
Preparation Methods
The synthesis of 2-(Ethyldimethoxysilyl)decahydroisoquinoline can be achieved through several synthetic routes. One common method involves the hydrogenation of isoquinoline or tetrahydroisoquinoline in the presence of a suitable catalyst . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2-(Ethyldimethoxysilyl)decahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
2-(Ethyldimethoxysilyl)decahydroisoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an Ebola invasion inhibitor, acting on the EBOV-GP target spot . Additionally, it has applications in the development of pharmaceutical drugs due to its biological activity and selectivity . In the industry, it may be used in the production of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 2-(Ethyldimethoxysilyl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, as an Ebola invasion inhibitor, it acts on the EBOV-GP target spot, inhibiting the entry of the virus into host cells . The compound’s biological activity is attributed to its ability to bind to specific receptors or enzymes, thereby modulating their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-(Ethyldimethoxysilyl)decahydroisoquinoline can be compared with other similar compounds such as decahydroisoquinoline, tetrahydroisoquinoline, and isoquinoline. While all these compounds share a common isoquinoline backbone, their chemical properties and biological activities differ due to the presence of different functional groups. For example, decahydroisoquinoline is the saturated form of isoquinoline and is known for its occurrence in natural alkaloids . Tetrahydroisoquinoline, on the other hand, is an intermediate in the synthesis of various pharmaceutical drugs . The unique ethyldimethoxysilyl group in 2-(Ethyldimethoxysilyl)decahydroisoquinoline imparts distinct chemical and biological properties to the compound, making it valuable for specific applications .
Properties
CAS No. |
294201-81-3 |
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Molecular Formula |
C13H27NO2Si |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane |
InChI |
InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3 |
InChI Key |
ZSYRNURLDQPBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](N1CCC2CCCCC2C1)(OC)OC |
Origin of Product |
United States |
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